Decane, 1,1'-selenobis-
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Overview
Description
Decane, 1,1’-selenobis-: is an organic compound that features a selenium atom bonded to two decane chains.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Decane, 1,1’-selenobis- typically involves the reaction of decane with selenium reagents under controlled conditions. One common method is the reaction of decane with sodium selenate in the presence of a reducing agent . The reaction conditions often include elevated temperatures and inert atmospheres to prevent oxidation of the selenium.
Industrial Production Methods: Industrial production of Decane, 1,1’-selenobis- follows similar synthetic routes but on a larger scale. The process involves the careful handling of selenium compounds and the use of industrial reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: Decane, 1,1’-selenobis- undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to the selenide form.
Substitution: The selenium atom can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed:
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various organoselenium derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: Decane, 1,1’-selenobis- is used as a precursor in the synthesis of more complex organoselenium compounds. It serves as a model compound for studying the reactivity and properties of selenium-containing molecules .
Biology: In biological research, Decane, 1,1’-selenobis- is studied for its potential antioxidant properties. Selenium is an essential trace element, and organoselenium compounds are investigated for their role in redox biology and potential therapeutic applications .
Medicine: The compound is explored for its potential use in pharmaceuticals, particularly in the development of drugs that target oxidative stress-related diseases. Its unique chemical properties make it a candidate for drug design and development .
Industry: In the industrial sector, Decane, 1,1’-selenobis- is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism by which Decane, 1,1’-selenobis- exerts its effects involves the interaction of the selenium atom with biological molecules. Selenium can participate in redox reactions, influencing cellular oxidative stress levels. The compound may target specific enzymes and proteins involved in redox regulation, thereby modulating cellular functions .
Comparison with Similar Compounds
1,1’-(Selenobis(methylene))bisbenzene: Another organoselenium compound with similar reactivity but different structural features.
Decane-1-thiol: A sulfur analog of Decane, 1,1’-selenobis-, which exhibits different chemical properties due to the presence of sulfur instead of selenium.
Uniqueness: Decane, 1,1’-selenobis- is unique due to the presence of selenium, which imparts distinct chemical and biological properties. Selenium’s ability to undergo redox reactions and form stable compounds makes Decane, 1,1’-selenobis- particularly valuable in research and industrial applications .
Properties
CAS No. |
52056-05-0 |
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Molecular Formula |
C20H42Se |
Molecular Weight |
361.5 g/mol |
IUPAC Name |
1-decylselanyldecane |
InChI |
InChI=1S/C20H42Se/c1-3-5-7-9-11-13-15-17-19-21-20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3 |
InChI Key |
PUUGAKFYGKUBSN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC[Se]CCCCCCCCCC |
Origin of Product |
United States |
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